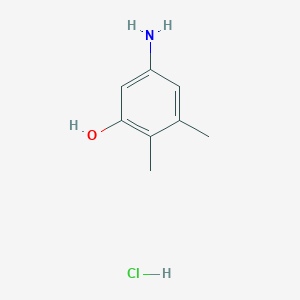

5-Amino-2,3-dimethylphenol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Amino-2,3-dimethylphenol hydrochloride, also known as ADMPH, is a chemical compound with the molecular formula C8H12ClNO . It has a molecular weight of 173.64 .

Molecular Structure Analysis

The molecular structure of 5-Amino-2,3-dimethylphenol hydrochloride consists of an aromatic phenol ring substituted with two methyl groups and one amino group .Physical And Chemical Properties Analysis

5-Amino-2,3-dimethylphenol hydrochloride is a solid . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Applications De Recherche Scientifique

Applications in Environmental Microbiology

- Research by Pieper et al. (1995) explored the cometabolism of various dimethylphenols, including 2,3-dimethylphenol, by Alcaligenes eutrophus. This work has implications for understanding the microbial degradation of environmental pollutants (Pieper et al., 1995).

Applications in Molecular Spectroscopy

- Vibrational analysis of various substituted phenols, including 2,3-dimethylphenol, was conducted by Rao and Rao (2002). This research contributes to the understanding of molecular vibrations in organic compounds (Rao & Rao, 2002).

Applications in Polymer Research

- Puterová et al. (2008) developed a novel synthetic methodology for substituted 2-amino-5-chlorothiophenes, using 2,5-dimethylpyrrole as an amine protecting group. This research is significant for the synthesis of components used in polymer research (Puterová, Bobula, & Végh, 2008).

Applications in Antimicrobial Studies

- Li et al. (2020) investigated the degradation of 4-chloro-3,5-dimethylphenol in water, exploring advanced oxidation processes. This study is relevant for addressing the environmental impact of antimicrobial compounds (Li et al., 2020).

Applications in Organic Chemistry

- Dou et al. (2013) described the synthesis of 5-arylisoxazole derivatives, involving reactions with hydroxylamine hydrochloride. This research highlights a method for synthesizing organic compounds with potential applications in various chemical industries (Dou et al., 2013).

Applications in Biochemical Research

- Dixon and Perham (1968) studied the reversible blocking of amino groups with citraconic anhydride, which is pertinent to understanding the chemical modification of amino acids and proteins (Dixon & Perham, 1968).

Applications in Pharmaceutical Chemistry

- Kudzma and Turnbull (1991) developed an efficient synthesis method for 4(5)-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole hydrochloride, a compound with potential pharmaceutical applications (Kudzma & Turnbull, 1991).

Safety and Hazards

Propriétés

IUPAC Name |

5-amino-2,3-dimethylphenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-5-3-7(9)4-8(10)6(5)2;/h3-4,10H,9H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARXHISNBACNBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2370084.png)

![2-Amino-5-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B2370091.png)

![N-{2-methyl-2-[(1-phenylethyl)amino]propyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2370094.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B2370095.png)

![5-amino-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2370097.png)

![Methyl 2-amino-2-[3-(2,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2370101.png)

![4-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]-11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2370107.png)